![molecular formula C17H22O4 B12527957 Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate CAS No. 866082-52-2](/img/structure/B12527957.png)
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate is an organic compound with a complex structure It is characterized by the presence of an ester functional group, a phenyl ring substituted with acetyloxy and dimethyl groups, and a pent-4-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate typically involves the esterification of 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoic acid.
Reduction: Formation of Ethyl 5-[4-(hydroxy)-3,5-dimethylphenyl]pent-4-enoate.
Substitution: Formation of Ethyl 5-[4-(substituted)-3,5-dimethylphenyl]pent-4-enoate.
Aplicaciones Científicas De Investigación
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with various pathways, potentially modulating biochemical processes.
Comparación Con Compuestos Similares
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 5-[4-(hydroxy)-3,5-dimethylphenyl]pent-4-enoate: Lacks the acetyloxy group, resulting in different chemical and biological properties.
Ethyl 5-[4-(methoxy)-3,5-dimethylphenyl]pent-4-enoate: Contains a methoxy group instead of an acetyloxy group, leading to variations in reactivity and applications.
Ethyl 5-[4-(chloro)-3,5-dimethylphenyl]pent-4-enoate:
Propiedades
Número CAS |
866082-52-2 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
ethyl 5-(4-acetyloxy-3,5-dimethylphenyl)pent-4-enoate |
InChI |
InChI=1S/C17H22O4/c1-5-20-16(19)9-7-6-8-15-10-12(2)17(13(3)11-15)21-14(4)18/h6,8,10-11H,5,7,9H2,1-4H3 |
Clave InChI |
JXYZCTCWCUCEPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC=CC1=CC(=C(C(=C1)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
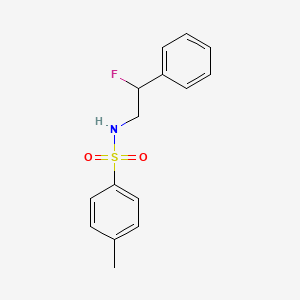
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
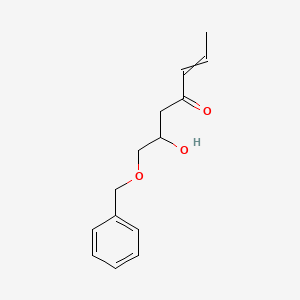
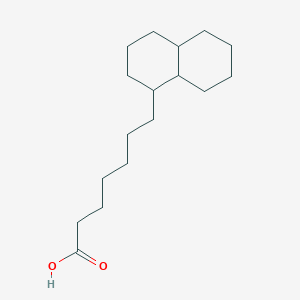
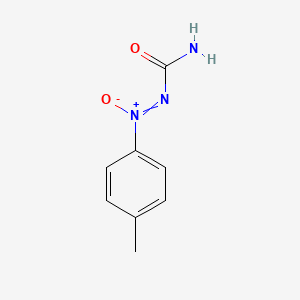
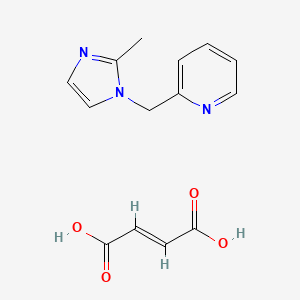
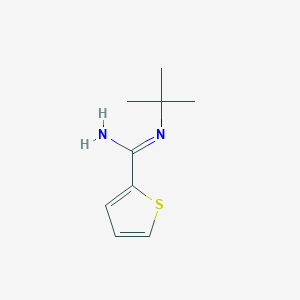
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
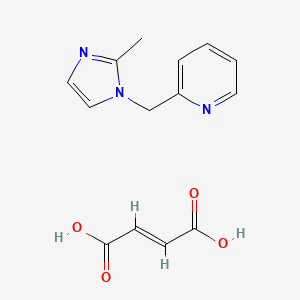
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
